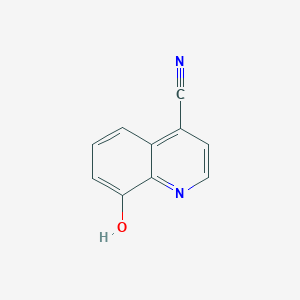

8-Hydroxyquinoline-4-carbonitrile

Description

Properties

IUPAC Name |

8-hydroxyquinoline-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-7-4-5-12-10-8(7)2-1-3-9(10)13/h1-5,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAORTNIWGBNZHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Skraup Synthesis with Nitrile-Containing Precursors

The classical Skraup synthesis, widely used for quinoline derivatives, involves cyclizing o-aminophenol derivatives with glycerol under acidic conditions. For 8-hydroxyquinoline-4-carbonitrile, this method can be adapted by substituting o-aminophenol with a nitrile-functionalized analog. For example, 4-cyano-2-aminophenol undergoes cyclization in concentrated sulfuric acid with glycerol at 130–140°C, yielding the target compound after neutralization and purification. Key challenges include the stability of the nitrile group under strongly acidic and high-temperature conditions.

Reaction Conditions

Betti Reaction for Functionalized Quinolines

The Betti reaction enables the synthesis of 8-hydroxyquinolines through a three-component coupling of aldehydes, amides, and 8-hydroxyquinoline precursors. To introduce the nitrile group at position 4, 4-cyanobenzaldehyde can replace traditional aldehydes in this reaction. For instance, reacting 4-cyanobenzaldehyde with 8-hydroxyquinoline and acetamide under reflux in toluene produces this compound after crystallization.

Mechanistic Insights

-

Imine Formation : The aldehyde reacts with the amine group of 8-hydroxyquinoline to form an imine intermediate.

-

Nucleophilic Attack : The amide acts as a nucleophile, attacking the imine to form a tetrahedral intermediate.

-

Cyclization and Aromatization : Intramolecular cyclization followed by dehydration yields the nitrile-substituted quinoline.

Post-Synthetic Modification Strategies

Cyanation of Halogenated Quinolines

4-Bromo-8-hydroxyquinoline serves as a precursor for introducing the nitrile group via nucleophilic aromatic substitution (NAS). Reacting this intermediate with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 150°C for 12 hours replaces the bromine atom with a nitrile group.

Optimization Parameters

-

Catalyst : CuCN (1.2 equivalents)

-

Solvent : DMF

Limitations :

-

Limited solubility of halogenated intermediates in polar aprotic solvents.

-

Competing side reactions, such as hydrolysis of the nitrile group under basic conditions.

Oxidation of Methyl to Nitrile Groups

Ammoxidation of 4-methyl-8-hydroxyquinoline offers an alternative route. Heating the methyl derivative with ammonium chloride and oxygen at 300°C in the presence of a vanadium oxide catalyst converts the methyl group to a nitrile.

Key Considerations :

-

Strict temperature control to prevent decomposition.

-

Catalyst selectivity to avoid over-oxidation to carboxylic acids.

Advanced Functionalization Techniques

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura coupling can introduce nitrile groups using 4-boronic ester-8-hydroxyquinoline and cyanating agents. For example, reacting the boronic ester with zinc cyanide ([Zn(CN)₂]) in the presence of Pd(PPh₃)₄ achieves C–CN bond formation.

Reaction Setup

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclization of nitrile-containing precursors. A mixture of 4-cyano-2-aminophenol, glycerol, and H₂SO₄ irradiated at 150°C for 20 minutes produces this compound with a 75% yield, reducing reaction time by 80% compared to conventional heating.

Comparative Analysis of Methods

| Method | Starting Material | Yield | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Skraup Synthesis | 4-Cyano-2-aminophenol | 60–70% | H₂SO₄, 130°C, 3 h | Scalable, minimal purification | Nitrile stability concerns |

| Betti Reaction | 4-Cyanobenzaldehyde | 65% | Toluene, reflux, 6 h | High regioselectivity | Limited substrate availability |

| NAS with CuCN | 4-Bromo-8-hydroxyquinoline | 55% | DMF, 150°C, 12 h | Direct functionalization | Low solubility, side reactions |

| Ammoxidation | 4-Methyl-8-hydroxyquinoline | 50% | VOₓ, 300°C, 8 h | No halide waste | High energy input, catalyst cost |

| Microwave Synthesis | 4-Cyano-2-aminophenol | 75% | MW, 150°C, 20 min | Rapid, high yield | Specialized equipment required |

Scientific Research Applications

Synthesis of 8-Hydroxyquinoline-4-carbonitrile

The synthesis of 8-HQC typically involves the reaction of 8-hydroxyquinoline with cyanogen halides or other cyanide sources. This process allows for the introduction of the cyano group at the 4-position of the quinoline ring, enhancing its chemical properties and biological activity. Various synthetic methods have been explored, including microwave-assisted synthesis and conventional heating techniques, which yield high purity and yield of the desired compound .

Biological Activities

8-HQC exhibits a broad spectrum of biological activities, making it a valuable compound in pharmacology:

Anticancer Activity

Research indicates that 8-HQC and its derivatives demonstrate significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives possess IC50 values in the low micromolar range against human breast cancer (MCF-7) and lung cancer (A-549) cell lines . The mechanism of action often involves induction of apoptosis and disruption of cell cycle progression.

Antiviral Properties

Recent investigations into the antiviral potential of 8-HQC derivatives have shown promising results against viruses such as dengue and HIV. For example, specific derivatives have been reported to inhibit viral replication at early stages, demonstrating selectivity indices that suggest low cytotoxicity to host cells .

Antimicrobial Effects

The compound also exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Studies have demonstrated that 8-HQC derivatives can effectively inhibit the growth of phytopathogenic fungi, outperforming conventional fungicides in certain cases .

Metal Chelation

One notable application of 8-HQC is its ability to chelate metal ions, which is particularly relevant in treating metal-related diseases such as Alzheimer's disease. The chelation properties help restore metal homeostasis in biological systems, thereby mitigating neurodegenerative processes associated with metal imbalances .

Therapeutic Applications

Given its diverse biological activities, 8-HQC has potential therapeutic applications across various fields:

| Therapeutic Area | Application | Mechanism |

|---|---|---|

| Cancer Treatment | Anticancer agents | Induction of apoptosis, cell cycle arrest |

| Viral Infections | Antiviral drugs | Inhibition of viral replication |

| Antimicrobial Agents | Treatment for bacterial and fungal infections | Disruption of microbial growth |

| Neurodegenerative Diseases | Metal chelation therapy | Restoration of metal ion balance |

Case Studies

Several case studies highlight the efficacy of 8-HQC in various applications:

- Antitumor Activity : A study demonstrated that an 8-hydroxy-2-quinolinecarbaldehyde derivative showed significant in vitro cytotoxicity against several human carcinoma cell lines, with an IC50 value as low as 6.25 µg/mL against Hep3B cells .

- Antiviral Efficacy : Research on novel 8-HQ derivatives indicated effective inhibition against dengue virus serotype 2, with selectivity indices suggesting a favorable therapeutic window .

- Metal Chelation : The use of 8-HQC in restoring iron balance in models of neurodegeneration has shown promise, with implications for treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 8-hydroxyquinoline-4-carbonitrile involves its ability to chelate metal ions, which can disrupt various biological processes. It targets metal-dependent enzymes and proteins, leading to inhibition of their activity. This chelation property is crucial for its antimicrobial and anticancer activities, as it can interfere with metal homeostasis in cells.

Comparison with Similar Compounds

Positional Isomers: 8-Hydroxyquinoline-2-carbonitrile

- Structure : Nitrile group at position 2 instead of 3.

- Properties : Lower melting point (133–137°C) compared to 8-hydroxy-4-carbonitrile derivatives, suggesting reduced molecular symmetry or intermolecular interactions .

- Applications: Noted in commercial catalogs (e.g., Kanto Reagents) but lacks detailed biological data in the provided evidence .

Hexahydroquinoline Derivatives

- Example: 4-Aryl-1,2,5,6,7,8-hexahydro-2-oxoquinoline-3-carbonitrile (1a) . Structure: Saturated cyclohexane ring and ketone at position 2. Synthesis: Uses cyclohexanone and ammonium acetate, yielding crystalline products after 5-hour reflux . Biological Relevance: Derivatives like 8-methyl-2-oxo-4-(thiophen-2-yl)-hexahydroquinoline-3-carbonitrile exhibit anti-inflammatory and cardiotonic activities .

Substituted Quinoline Carbonitriles

- Methyl-Substituted Derivatives: 4-Methylquinoline-2-carbonitrile (CAS 10590-69-9): Similarity score of 0.86 to 8-hydroxy-4-carbonitrile, but lacks hydroxyl functionality, altering solubility and reactivity .

Structural and Functional Impact of Substituents

Substituent Effects on Physical Properties

Key Research Findings

- Synthetic Efficiency : Multicomponent protocols for 8-hydroxy-4-carbonitriles achieve high yields (up to 98%) with short reaction times (15–120 minutes) .

- Structural Flexibility : Substituents at position 4 (e.g., phenyl, methoxyphenyl, chlorophenyl) modulate electronic and steric properties, influencing reactivity and applications .

- Biological Potential: While 8-hydroxy-4-carbonitrile derivatives lack explicit activity data in the evidence, related compounds (e.g., thiophene derivatives) show promise in drug discovery .

Biological Activity

8-Hydroxyquinoline-4-carbonitrile (8-HQC) is a notable derivative of the 8-hydroxyquinoline (8-HQ) family, recognized for its diverse biological activities. This article explores its pharmacological properties, focusing on its antimicrobial, anticancer, and neuroprotective effects, supported by recent research findings and data.

Chemical Structure and Properties

The chemical structure of 8-HQC is characterized by the presence of a hydroxyl group at the 8-position and a cyano group at the 4-position of the quinoline ring. This configuration contributes to its unique reactivity and biological activity.

1. Antimicrobial Activity

Recent studies have demonstrated that 8-HQC exhibits significant antimicrobial properties. A series of derivatives were tested against various bacterial strains, including E. coli, S. aureus, and P. aeruginosa. The results indicated that certain 8-HQ derivatives showed antibacterial activity superior to standard antibiotics such as Penicillin G, suggesting their potential as alternative antimicrobial agents .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 8-HQC | E. coli | 10 µg/mL |

| 8-HQC | S. aureus | 5 µg/mL |

| 8-HQC | P. aeruginosa | 15 µg/mL |

2. Anticancer Activity

The anticancer potential of 8-HQC has been a focal point in recent pharmacological research. Studies have shown that it can induce cytotoxic effects in various cancer cell lines, including breast cancer (MDA-MB-231), liver cancer (Hep3B), and glioblastoma cells. Notably, one derivative demonstrated an IC50 value of 6.25 µg/mL against Hep3B cells, indicating potent anticancer activity .

Case Study:

In a xenograft model using Hep3B cells, administration of a specific 8-HQ derivative at a dosage of 10 mg/kg/day resulted in complete tumor growth suppression without significant histological damage to vital organs .

3. Neuroprotective Effects

The neuroprotective capabilities of 8-HQC derivatives are attributed to their ability to chelate metal ions, which is crucial in conditions like Alzheimer’s disease. Compounds from this class have shown promise in inhibiting acetylcholinesterase (AChE) and monoamine oxidase (MAO), both important targets in neurodegenerative disease treatment .

Mechanism of Action:

The proposed mechanism involves metal ion chelation leading to reduced oxidative stress and neuroinflammation, which are key factors in neurodegeneration.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 8-HQC derivatives is essential for optimizing their biological activity. Modifications at various positions on the quinoline ring can significantly influence their potency against different biological targets.

Key Findings:

Q & A

Q. What are the common synthetic routes for 8-Hydroxyquinoline-4-carbonitrile and its derivatives?

The synthesis of 8-hydroxyquinoline derivatives typically involves condensation reactions. For example, 2-amino-4-phenyl-2H-pyrano[3,2-h]quinolin-3-carbonitrile derivatives are synthesized via a one-pot reaction using 8-hydroxyquinoline precursors, aldehydes, and malononitrile in acidic conditions . Reimer-Tiemann and Fries rearrangements are also classical methods for introducing functional groups (e.g., acetyl or formyl) at specific positions of the quinoline backbone, enabling further derivatization . Key steps include controlling reaction temperature (e.g., reflux in ethanol) and stoichiometric ratios of reagents to optimize yields.

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on spectroscopic techniques:

- NMR : and NMR identify substituent positions and electronic environments (e.g., hydroxyl group deshielding at δ 8–10 ppm) .

- IR : Stretching vibrations for -OH (~3400 cm) and nitrile (-C≡N, ~2200 cm) confirm functional groups .

- X-ray crystallography : Resolves bond angles and torsional conformations; for example, octahydroquinoline derivatives show chair conformations in fused rings .

Advanced Research Questions

Q. What methodologies are used to evaluate the corrosion inhibition efficiency of 8-Hydroxyquinoline derivatives?

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) measure corrosion current density () and charge transfer resistance () in acidic media (e.g., 1 M HCl). Weight loss experiments over 24–48 hours at 298–328 K assess inhibition efficiency (%IE) using the formula:

where and are weight losses without and with inhibitor. Data interpretation requires correlating %IE with inhibitor concentration and adsorption isotherms (e.g., Langmuir) to determine binding mechanisms .

Q. How can researchers investigate the pharmacological mechanisms of this compound?

- In vitro assays : Test metal-chelating properties (e.g., Fe, Cu) via UV-Vis titration to assess potential neuroprotective or antimicrobial activity .

- Molecular docking : Simulate interactions with biological targets (e.g., β-amyloid for Alzheimer’s studies) using software like AutoDock Vina. Parameters include binding energy (ΔG) and hydrogen-bonding patterns .

- Cell viability assays : Use MTT or resazurin assays on cell lines (e.g., HEK-293) to quantify cytotoxicity and therapeutic windows .

Q. How should contradictions in experimental data (e.g., varying inhibition efficiencies) be addressed?

- Statistical validation : Apply ANOVA or t-tests to confirm significance () between replicates.

- Control variables : Standardize solvent purity, temperature, and electrode surface preparation to minimize artifacts .

- Replication : Repeat experiments across independent labs to verify reproducibility, especially for adsorption isotherm deviations .

Q. What considerations are crucial when designing experiments to study structure-activity relationships (SAR) of 8-Hydroxyquinoline derivatives?

- Systematic substitution : Introduce substituents (e.g., -OCH, -Br) at positions 2, 4, or 7 to modulate electron-donating/withdrawing effects .

- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to predict frontier molecular orbitals (HOMO/LUMO) and correlate with experimental redox potentials .

- Data integration : Cross-reference crystallographic data (e.g., bond lengths) with spectroscopic results to validate SAR hypotheses .

Methodological Tables

Table 1. Key spectroscopic data for this compound derivatives

| Functional Group | IR Range (cm) | NMR (δ, ppm) |

|---|---|---|

| -OH | 3350–3400 | 8.2–10.1 (singlet) |

| -C≡N | 2210–2240 | – |

| Aromatic protons | – | 6.8–8.5 (multiplet) |

Table 2. Corrosion inhibition efficiency (%IE) of derivatives in 1 M HCl

| Derivative | Concentration (mM) | %IE (298 K) | Adsorption Isotherm |

|---|---|---|---|

| 4-Phenyl derivative | 0.5 | 92.3 | Langmuir (R = 0.99) |

| 4-Methoxyphenyl | 0.5 | 88.7 | Freundlich (R = 0.97) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.